molecular formula C13H12N2OS B8396936 6-(4-Methyl-pyridin-3-yl)-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one

6-(4-Methyl-pyridin-3-yl)-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one

Cat. No. B8396936
M. Wt: 244.31 g/mol
InChI Key: WSQOMOGUBKTQRL-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions as described in example 1, 5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one (I-5d: 130 mg, 0.849 mmol) was reacted with 3-iodo-4-methyl-pyridine (185 mg, 0.849 mmol), 1,4-dioxane (5 mL), copper iodide (16 mg, 0.0849 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (0.04 mL, 0.254 mmol) and potassium phosphate (538 mg, 2.54 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% methanol in CHCl3) afforded 105 mg of the product (51.4% yield).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step Two
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
538 mg
Type
reactant
Reaction Step Two
Quantity
16 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
51.4%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[C:6](=[O:10])[NH:7][CH2:8][CH2:9][C:4]=2[CH:3]=[CH:2]1.I[C:12]1[CH:13]=[N:14][CH:15]=[CH:16][C:17]=1[CH3:18].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:18][C:17]1[CH:16]=[CH:15][N:14]=[CH:13][C:12]=1[N:7]1[CH2:8][CH2:9][C:4]2[CH:3]=[CH:2][S:1][C:5]=2[C:6]1=[O:10] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
S1C=CC2=C1C(NCC2)=O
Step Two
Name
Quantity
185 mg
Type
reactant
Smiles
IC=1C=NC=CC1C
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
0.04 mL
Type
reactant
Smiles
Name
potassium phosphate
Quantity
538 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
16 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1% methanol in CHCl3)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NC=C1)N1C(C2=C(CC1)C=CS2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 51.4%
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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